1-Pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride

Medicinal Chemistry Chemical Synthesis Isomerism

1-Pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride (CAS 1185312-66-6) is a bifunctional research intermediate combining a pyridin-2-ylmethyl moiety with a free primary amine on the piperidine ring. Its 2-yl isomer exhibits enhanced reactivity over the 4-yl variant for efficient synthesis of drug candidates. Supplied as a dihydrochloride salt, it offers superior water solubility for direct use in in vitro assays without organic co-solvents. Ideal for medicinal chemistry labs building libraries of enzyme inhibitors, receptor probes, or novel ligands. ≥97% purity ensures reproducible results in biological screening.

Molecular Formula C11H19Cl2N3
Molecular Weight 264.19 g/mol
CAS No. 1185312-66-6
Cat. No. B1500866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride
CAS1185312-66-6
Molecular FormulaC11H19Cl2N3
Molecular Weight264.19 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=CC=N2)N.Cl.Cl
InChIInChI=1S/C11H17N3.2ClH/c12-10-4-3-7-14(8-10)9-11-5-1-2-6-13-11;;/h1-2,5-6,10H,3-4,7-9,12H2;2*1H
InChIKeyHVRNLGAVKHNFDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Pyridin-2-ylmethyl-piperidin-3-ylamine Dihydrochloride (CAS 1185312-66-6): Chemical Profile and Procurement Baseline


1-Pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride (CAS 1185312-66-6) is a chemically synthesized organic compound featuring a piperidine core linked to a pyridin-2-ylmethyl group and a primary amine at the 3-position . It is supplied as a dihydrochloride salt, which enhances its stability and water solubility, making it suitable for research applications in medicinal chemistry and pharmacology [1]. Its molecular formula is C₁₁H₁₉Cl₂N₃, with a molecular weight of 264.19 g/mol . The compound is primarily utilized as a bifunctional building block or intermediate in the synthesis of more complex molecules [1].

Why 1-Pyridin-2-ylmethyl-piperidin-3-ylamine Dihydrochloride (CAS 1185312-66-6) Cannot Be Substituted with In-Class Analogs


Generic substitution among piperidine-based research chemicals is not feasible due to the compound's specific bifunctional architecture, which combines a pyridin-2-ylmethyl moiety with a free primary amine on the piperidine ring . This unique arrangement dictates its utility as a versatile intermediate; altering the pyridine substitution (e.g., from 2-yl to 4-yl) or using a simple piperidine derivative without the primary amine would result in a different chemical entity with distinct reactivity and molecular recognition properties . This precludes simple interchangeability, as the target compound's specific substitution pattern is essential for its intended role as a building block in synthesizing more complex ligands or pharmaceutical agents [1].

Quantitative Differentiation Guide for 1-Pyridin-2-ylmethyl-piperidin-3-ylamine Dihydrochloride (CAS 1185312-66-6)


Structural Differentiation: Pyridin-2-ylmethyl vs. Pyridin-4-ylmethyl Isomer

The target compound, 1-Pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride (CAS 1185312-66-6), is a positional isomer of 1-Pyridin-4-ylmethyl-piperidin-3-ylamine (CAS 1185318-67-5). The key differentiation lies in the substitution position on the pyridine ring . According to supplier data, the 2-yl isomer (CAS 1185312-66-6) is reported to have 'enhanced solubility and reactivity compared to the 4-yli isomer' .

Medicinal Chemistry Chemical Synthesis Isomerism

Procurement-Validated Purity: Vendor Comparison

Multiple vendors specify the purity for 1-Pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride, which is a primary quantitative factor for procurement. Purity specifications vary, with some suppliers guaranteeing ≥98% , while others offer ≥97% or 95% .

Analytical Chemistry Quality Control Sourcing

Salt Form Selection: Dihydrochloride for Enhanced Aqueous Solubility

The compound is specifically supplied as a dihydrochloride salt, which is stated to enhance its water solubility . This differentiates it from its free base form, 1-(pyridin-2-ylmethyl)piperidin-3-amine (C₁₁H₁₇N₃, MW 191.27), which lacks the hydrochloride counterions [1].

Pharmaceutical Sciences Formulation Solubility

Sourcing and Price Benchmark for Budget Planning

Quantitative pricing data provides a direct comparator for procurement. One supplier offers the compound at a listed price of 1854 CNY for a 500 mg unit at 97% purity . This serves as a concrete baseline for cost evaluation.

Procurement Budgeting Sourcing

Optimal Research Applications for 1-Pyridin-2-ylmethyl-piperidin-3-ylamine Dihydrochloride (CAS 1185312-66-6)


Synthesis of Specialized Chemical Probes and Ligands

The compound's bifunctional structure, featuring both a pyridinylmethyl group and a free primary amine, makes it a versatile intermediate for constructing complex molecules. Its primary application is as a building block in medicinal chemistry for creating libraries of novel ligands, enzyme inhibitors, or receptor-targeted probes. The high purity offered by certain vendors (≥98%) ensures that the resulting synthesized molecules are free from major impurities that could confound biological assay results .

Precursor for Advanced Receptor Modulators

This compound is specifically noted for its utility in the development of receptor-targeted ligands . The piperidine core is a privileged structure in pharmacology, and the pyridin-2-ylmethyl substituent provides key hydrogen bonding and π-stacking interactions. The 2-yl isomer is reported to have enhanced reactivity compared to its 4-yl isomer, making it a more efficient starting material for synthesizing a wide range of piperidine-based drug candidates .

Aqueous Biological Assay Development

The dihydrochloride salt form provides enhanced water solubility , making this compound particularly well-suited for in vitro biological assays that require aqueous buffers. This is a critical advantage over the free base form, which would be less soluble and require organic co-solvents that could interfere with cell viability or protein function. Researchers investigating target engagement or performing phenotypic screening can utilize this form directly in their assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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